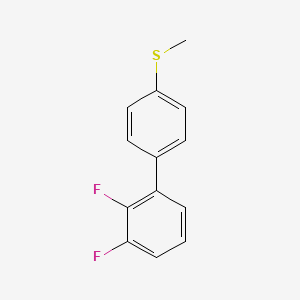

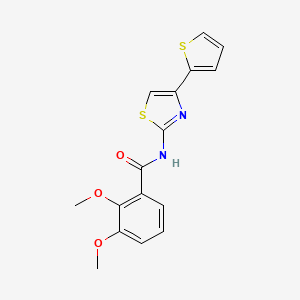

2,3-Difluoro-4'-(methylsulfanyl)-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related difluorinated compounds typically involves nucleophilic substitution reactions or the addition of difluoro groups to existing structures. For instance, nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds has been demonstrated, providing a method for introducing difluoro(phenylsulfanyl) groups into a variety of substrates, including non-enolizable aldehydes and ketones, yielding α-gem-difluoromethylated adducts in good yields (Punirun et al., 2014).

Molecular Structure Analysis

The molecular structure of difluorinated compounds often features strong intermolecular hydrogen bonds and two-dimensional layers in their crystal structure. For example, the synthesis and X-ray structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol revealed significant insights into the arrangement of molecules in solid state, highlighting the role of hydrogen bonding in stabilizing the structure (Li et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving difluorinated compounds can be quite versatile. For instance, the bifluoride-catalysed sulfur(VI) fluoride exchange reaction has been utilized for synthesizing polysulfates and polysulfonates, showcasing the utility of difluorinated compounds in producing materials with exceptional mechanical properties (Gao et al., 2017).

Physical Properties Analysis

The physical properties of difluorinated compounds are often influenced by their molecular structure. For example, novel fluorinated biphenyl compounds synthesized via Pd(0)-catalyzed reactions have been studied for their UV–visible and Fourier transform infrared spectroscopies, demonstrating their potential for significant dipole–dipole intermolecular interactions in crystals and with polar solvent molecules (Rehman et al., 2023).

Chemical Properties Analysis

The chemical properties of difluorinated biphenyls often include their reactivity towards various substrates and their utility as intermediates in organic synthesis. For instance, the synthesis of difluoromethyl ketones from Weinreb amides, and the tandem addition/cyclization of o-alkynylaryl Weinreb amides highlight the synthetic versatility of difluorinated compounds and their potential applications in developing novel chemical entities (Phetcharawetch et al., 2017).

Applications De Recherche Scientifique

Nucleophilic gem-Difluoro(phenylsulfanyl)methylation

Punirun et al. (2014) describe the direct nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds using difluoro(phenylsulfanyl)methane and a phosphazene base. This method is applicable to non-enolizable aldehydes and ketones, as well as cyclic imides and acid anhydrides, providing α-gem-difluoromethylated adducts in good yields (Punirun et al., 2014).

Synthesis of Liquid Crystals

Gray et al. (1989) utilized a palladium-catalyzed coupling process to synthesize various 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents and their biphenyl systems. These difluoro-substituted terphenyls showed potential as low-melting liquid crystals, useful for ferroelectric systems and electronic devices (Gray et al., 1989).

Water-Soluble Phosphines

Herd et al. (2002) reported the synthesis of novel water-soluble secondary and tertiary phosphines with disulfonated 1,1'-biphenyl backbones and dibenzophosphole moieties, which could have implications in various chemical processes (Herd et al., 2002).

Synthesis of Difluoromethyl Ketones

Phetcharawetch et al. (2017) demonstrated the use of [difluoro(phenylsulfanyl)methyl]trimethylsilane in the fluoride-induced nucleophilic addition to Weinreb amides, which led to the production of difluoro(phenylsulfanyl)methyl ketones. This method provides a pathway for the synthesis of difluoromethyl ketones (Phetcharawetch et al., 2017).

Radical Reactions with Aryl Radicals

Benati et al. (2003) explored the reaction of aryl radicals with 2-(2-phenylethynyl)phenyl isothiocyanate, leading to the formation of thiochromeno[2,3-b]indoles. This process involves a radical cascade reaction and is significant for the synthesis of new classes of compounds (Benati et al., 2003).

Mécanisme D'action

Target of Action

It is often used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound may participate in the formation of new carbon–carbon bonds .

Result of Action

In the context of Suzuki–Miyaura coupling, the compound may contribute to the formation of new carbon–carbon bonds .

Action Environment

The compound is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.

Propriétés

IUPAC Name |

1,2-difluoro-3-(4-methylsulfanylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2S/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPPHHBLZLAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

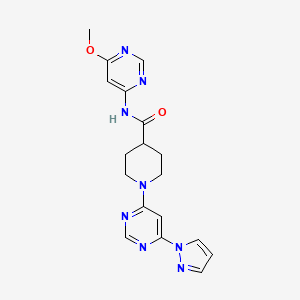

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

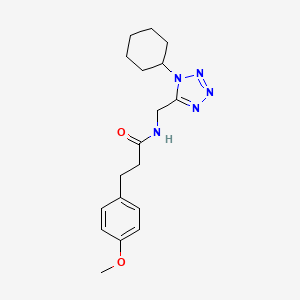

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)